2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane
Description
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane (CAS 10537-73-2) is a substituted 1,3-dioxolane derivative featuring a unique combination of substituents: ethyl and methyl groups at the 2-position and a phenyl group at the 4-position. This structure imparts distinct physicochemical properties, including enhanced steric hindrance, aromatic interactions, and stability, which influence its applications in polymer chemistry, flavor/fragrance industries, and specialty chemical synthesis .
Properties
CAS No. |
113311-04-9 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-3-12(2)13-9-11(14-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
JUXQOKNASKNRNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Acetalization of 1,2-Diols with Ketones
The most widely reported method for synthesizing 2-ethyl-2-methyl-4-phenyl-1,3-dioxolane involves the acid-catalyzed condensation of 1-phenyl-1,2-ethanediol (3) with 3-pentanone. This reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of the ketone, followed by dehydration to form the dioxolane ring.
Reaction Conditions and Optimization
In a representative procedure, 1-phenyl-1,2-ethanediol (1.47 mol) and 3-pentanone (1.83 mol) are combined in diethyl ether with para-toluenesulfonic acid (2 g) as the catalyst. The mixture is cooled to 5–10°C to minimize side reactions, and the ketone is added dropwise over 30 minutes. After stirring for 4–6 hours, the crude product is isolated via extraction and distillation, yielding 84.3% this compound (GC purity).
Table 1: Acid-Catalyzed Synthesis Parameters
Key challenges include controlling diastereoselectivity, as the trans/cis ratio varies with temperature and catalyst. At 5°C, cis-diastereomers predominate (55:45 ratio), whereas higher temperatures (20°C) reduce selectivity to 52:48.
Ultrasound-Assisted Synthesis Using Graphene Oxide Catalysts
Ultrasound irradiation significantly enhances the synthesis of this compound by improving mass transfer and reducing reaction times. This method employs graphene oxide (GO) as a heterogeneous catalyst, leveraging its acidic functional groups and high surface area.
Procedure and Mechanistic Insights
In a typical setup, 1-phenyl-1,2-ethanediol (10 mmol) and 3-pentanone (12 mmol) are mixed with GO (50 mg) in acetonitrile. The mixture is sonicated at 40 kHz and 60°C for 30 minutes, achieving 89% yield with a 54:46 cis/trans ratio. The GO catalyst is recoverable via centrifugation and reused for five cycles without significant activity loss.
Table 2: Ultrasound Method vs. Conventional Heating
| Parameter | Ultrasound Method | Conventional Heating |
|---|---|---|
| Yield | 89% | 72% |
| Reaction Time | 30 minutes | 4 hours |
| Diastereomer Ratio | 54:46 (cis:trans) | 52:48 (cis:trans) |
| Catalyst Reusability | 5 cycles | 2 cycles (due to degradation) |
The ultrasound method’s efficiency arises from cavitation-induced micro-mixing, which accelerates the formation of the oxocarbenium ion intermediate. However, diastereoselectivity remains modest, prompting research into chiral modifiers.
Stereoselective Synthesis via Chiral Auxiliaries
While the above methods yield racemic mixtures, enantioselective synthesis of this compound remains underexplored. Preliminary work using (R)-BINOL-derived phosphoric acids as chiral catalysts achieved 68% enantiomeric excess (ee) for the cis-diastereomer at -20°C. This approach, however, suffers from low yields (≤45%) and requires optimization.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
| Method | Yield | Diastereoselectivity | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Acid-Catalyzed | 84% | 55:45 cis:trans | High | 8.2 (high solvent use) |
| Ultrasound/GO | 89% | 54:46 cis:trans | Moderate | 3.1 (reusable catalyst) |
| Chiral Auxiliary | 45% | 68% ee (cis) | Low | 12.5 (complex catalysts) |
The ultrasound/GO method excels in sustainability and speed, whereas acid-catalyzed routes remain preferable for large-scale production despite higher waste generation.
Chemical Reactions Analysis
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a protecting group, it forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during synthetic processes . The stability and reactivity of the compound are influenced by the presence of the ethyl, methyl, and phenyl groups, which can affect its interaction with other molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent type and position, leading to variations in reactivity, stability, and applications:
4-Methyl-2-phenyl-1,3-dioxolane (CAS not specified)
- Structure : Methyl at 4-position, phenyl at 2-position.
- Properties : Found in apricot kernel extracts, indicating natural occurrence. Lacks ethyl groups, resulting in lower steric hindrance and higher volatility compared to the target compound .
- Applications : Primarily in natural flavoring agents due to its mild odor profile .
2-Methylene-4-phenyl-1,3-dioxolane (CAS not specified)
- Structure : Methylene group at 2-position, phenyl at 4-position.
- Properties : Enhanced reactivity due to the unsaturated methylene group, enabling copolymerization with methyl methacrylate (MMA). Forms copolymers with linear molecular weight (M) increases at higher acetal fractions (~20%) and degrades in alkaline conditions .
- Applications: Used in biodegradable polymers and non-toxic copolymer systems .
2-Ethyl-4-methyl-1,3-dioxolane (CAS 1568-99-6)
- Structure : Ethyl and methyl groups at 2-position, methyl at 4-position.
- Properties: Exists as cis/trans isomers.
- Applications : Intermediate in organic synthesis and solvent formulations .
4-Methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1)
- Structure : Pentyl at 2-position, methyl at 4-position.
- Properties : Exhibits a fruity, pear-like odor with a taste threshold of 20 ppm. The longer alkyl chain enhances hydrophobicity and volatility .
- Applications : Widely used in flavoring agents for food and cosmetics .
Thermodynamic and Stability Comparisons
- Enthalpy of Formation : Group contribution studies show that substituents like ethyl and methyl in 2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane contribute to steric effects, with calculated enthalpy values deviating by ~2.50 kJ/mol from experimental data. This contrasts with 2,2-di-isopropyl derivatives, which exhibit larger deviations due to increased steric strain .
- Conformational Stability : For 2-phenyl-1,3-dioxolane derivatives, the target compound’s ethyl and methyl groups stabilize the structure via steric shielding, as evidenced by dihedral angles (θ ≈ 40–50°) and bond lengths (C7–H1: ~1.09 Å) in stable conformations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-2-methyl-4-phenyl-1,3-dioxolane, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acid-catalyzed acetal formation, where a diol reacts with a ketone or aldehyde. For example, reacting 2-ethyl-2-methyl-1,3-propanediol with benzaldehyde under acidic conditions (e.g., p-toluenesulfonic acid) in a Dean-Stark apparatus to remove water. Optimization involves varying catalyst concentration (0.5–5 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF) to maximize yield and purity .
- Characterization : Confirm structure via - and -NMR (e.g., dioxolane ring protons at δ 3.5–5.0 ppm), IR (C-O-C stretching at 1050–1150 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can the hydrolytic stability of this compound be systematically evaluated?
- Methodology : Conduct kinetic studies in aqueous solvent systems (e.g., water-dioxane or water-DMSO mixtures) at varying pH (1–14) and temperatures (25–60°C). Monitor hydrolysis rates via UV-Vis spectroscopy or GC-MS. For example, the A-1 hydrolysis mechanism (acid-catalyzed ring-opening) can be compared to A-Se2 (bimolecular nucleophilic substitution) using solvent polarity parameters (e.g., Kamlet-Taft) to interpret transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
